molecular formula C16H18N8 B6446600 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549066-29-5

4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Número de catálogo: B6446600
Número CAS: 2549066-29-5
Peso molecular: 322.37 g/mol
Clave InChI: XJOZROVBYRNOMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 4 with a piperazine ring bearing a 3-methylpyrazine group and at position 6 with a pyrazole moiety. The compound’s molecular formula is C₁₆H₁₈N₈, with a molar mass of 346.38 g/mol.

Propiedades

IUPAC Name

2-methyl-3-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-13-16(18-5-4-17-13)23-9-7-22(8-10-23)14-11-15(20-12-19-14)24-6-2-3-21-24/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOZROVBYRNOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step procedures. One common approach includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution with pyrazole and piperazine moieties:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides, along with catalysts such as palladium on carbon, are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Aplicaciones Científicas De Investigación

4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural motifs—pyrimidine, piperazine, pyrazole, and pyrazine—are shared with several analogues, but differences in substituent positioning and functional groups lead to distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (Position) Key Features Reference
Target Compound C₁₆H₁₈N₈ 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl], 6-(1H-pyrazol-1-yl) Piperazine-pyrazine at 4; pyrazole at 6; potential for dual heterocyclic interactions -
4-(3-Methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine C₁₂H₁₆N₆ 4-(3-methylpyrazol-1-yl), 6-(piperazin-1-yl) Substituent positions swapped; simpler structure with no pyrazine moiety
Elenestinib (WHO Drug List 90) C₂₆H₂₆FN₉O Pyrimidine-piperazine-pyrrolotriazine core with fluorophenyl and hydroxyethyl groups Clinically relevant kinase inhibitor; complex substituents enhance selectivity
4-Morpholinothieno[2,3-d]pyrimidine derivative C₂₂H₂₈N₆O₂S₂ Morpholine, methylsulfonyl piperazine, and diaminophenyl groups High synthetic yield (78%); sulfonyl group improves solubility

Key Observations:

Substituent Positioning :

  • The target compound’s pyrazine-substituted piperazine at position 4 distinguishes it from the analogue, where pyrazole occupies position 4 . This difference may influence binding affinity in target proteins, as pyrazine’s aromaticity could enhance π-π stacking compared to pyrazole.
  • Elenestinib () shares a pyrimidine-piperazine core but incorporates a fluorophenyl group and hydroxyethyl chain, likely improving target specificity and pharmacokinetics .

Piperazine Derivatives :

  • Piperazine substituents in compounds (e.g., 7-(4-methylpiperazin-1-yl)) lack the pyrazine modification seen in the target compound. Methyl or ethyl groups on piperazine may reduce steric hindrance but could decrease metabolic stability compared to the target’s 3-methylpyrazine .

Synthetic Considerations: Suzuki coupling, used in to achieve a 78% yield for a morpholine-thienopyrimidine derivative, might also apply to the target compound’s synthesis . However, the pyrazine-piperazine moiety could introduce challenges in regioselectivity.

Pharmacological Potential: While direct activity data for the target compound are unavailable, Elenestinib () demonstrates the therapeutic relevance of pyrimidine-piperazine hybrids in kinase inhibition .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.